molecular formula C14H23N3O B12538903 N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide CAS No. 651748-37-7

N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide

Katalognummer: B12538903
CAS-Nummer: 651748-37-7
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: WVLGLCDJANXERT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide is an organic compound with a complex structure that includes both an amine and an amide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-aminophenylamine with a suitable acylating agent to form the intermediate amide. This intermediate is then subjected to further reactions to introduce the dimethylamino and methylpentanamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other amides and amines with comparable structures, such as:

  • N-(4-Aminophenyl)-3-(dimethylamino)propanamide
  • N,N-Dimethyl-4-aminophenol
  • Tetra(4-aminophenyl)porphyrin derivatives

Uniqueness

N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

651748-37-7

Molekularformel

C14H23N3O

Molekulargewicht

249.35 g/mol

IUPAC-Name

N-(4-aminophenyl)-5-(dimethylamino)-N-methylpentanamide

InChI

InChI=1S/C14H23N3O/c1-16(2)11-5-4-6-14(18)17(3)13-9-7-12(15)8-10-13/h7-10H,4-6,11,15H2,1-3H3

InChI-Schlüssel

WVLGLCDJANXERT-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCCC(=O)N(C)C1=CC=C(C=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.